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Compound of Interest |

Compound Name: Methyl 6-chloro-4-methylnicotinate
CAS No.: 1224464-97-4
Cat. No.: B1391515
Get Quote
Introduction

Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative that serves as a key
building block in the synthesis of complex organic molecules, particularly in the fields of
agrochemicals and pharmaceuticals. The precise substitution pattern on the pyridine ring—a
chloro group, a methyl group, and a methyl ester—offers multiple reaction sites for further
chemical modification. Given its role as a critical intermediate, the unequivocal confirmation of
its structure and the rigorous assessment of its purity are paramount to ensure the reliability of
subsequent synthetic steps and the quality of the final product.

This application note provides a comprehensive suite of analytical protocols for the
characterization of Methyl 6-chloro-4-methylnicotinate. It is designed for researchers, quality
control analysts, and drug development professionals, offering not just step-by-step procedures
but also the underlying scientific rationale for each methodological choice. The workflow is
designed to be self-validating, integrating chromatographic techniques for purity assessment
with spectroscopic and elemental analyses for definitive structural elucidation.
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Physicochemical Properties and Structure

A foundational understanding of the molecule's basic properties is essential before
commencing any analytical work.

Property Value Source

Methyl 6-chloro-4-
IUPAC Name o TCI[1]
methylpyridine-3-carboxylate

CAS Number 1224464-97-4 TCI[1]
Molecular Formula CsHsCINO:2 ChemScene[2]
Molecular Weight 185.61 g/mol ChemScene[2]
Light yellow to orange
Appearance TCI[1]
powder/crystal
Structure:

Figure 1. Chemical Structure of Methyl 6-chloro-4-methylnicotinate.

Chromatographic Analysis for Purity Determination

Chromatographic methods are indispensable for quantifying the purity of chemical
intermediates and identifying any process-related impurities. Both Gas Chromatography (GC)
and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice often
depending on the sample matrix and the nature of expected impurities.

Protocol: Purity Assessment by Gas Chromatography
(GC)

Rationale & Expertise: Gas chromatography is an excellent method for analyzing volatile and
thermally stable compounds like Methyl 6-chloro-4-methylnicotinate. A commercial vendor
confirms its use for purity analysis (>97.0% by GC), indicating good thermal stability under
typical GC conditions[1]. A non-polar capillary column, such as one with a 5% phenyl
polysiloxane stationary phase, is chosen for its versatility and ability to separate compounds
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based on boiling point and polarity differences. Flame lonization Detection (FID) is selected for

its robustness and wide linear range for carbon-containing compounds.

Experimental Protocol:

e Sample Preparation:

o Accurately weigh approximately 10 mg of Methyl 6-chloro-4-methylnicotinate.

o Dissolve in 10.0 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate to

create a 1 mg/mL stock solution.

o Vortex until fully dissolved.

¢ Instrumentation and Conditions:

o A summary of the GC-FID conditions is provided in the table below.

Parameter Recommended Setting
Instrument Agilent 8890 GC System or equivalent

HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25
Column

mm ID, 0.25 pm film

Injector Temperature 250 °C

Injection Volume 1.0 uL

Split Ratio 50:1

Cartier Gas Helium or Hydrogen, constant flow at 1.2

mL/min

Oven Program

Start at 100 °C, hold for 2 min. Ramp at 15
°C/min to 280 °C, hold for 5 min.

Detector Flame lonization Detector (FID)
Detector Temperature 300 °C
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o Data Interpretation:

o The purity is calculated based on the area percent of the main peak relative to the total
area of all peaks in the chromatogram.

o Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

o The retention time serves as a qualitative identifier under consistent conditions.

Protocol: Purity Assessment by Reverse-Phase HPLC

Rationale & Expertise: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
iIs a complementary technique, particularly useful for identifying non-volatile or thermally labile
impurities. A C18 column is the workhorse for separating moderately polar compounds. The
mobile phase, consisting of an acetonitrile/water mixture, is chosen to provide adequate
retention and sharp peak shapes. UV detection is highly effective due to the conjugated
pyridine ring system, which exhibits strong chromophoric properties. A wavelength of 254 nm is
a common starting point for aromatic systems.

Experimental Protocol:
o Sample and Mobile Phase Preparation:
o Sample: Prepare a 0.5 mg/mL solution of the compound in Acetonitrile.
o Mobile Phase A: HPLC-grade Water.
o Mobile Phase B: HPLC-grade Acetonitrile.
o Filter all mobile phases through a 0.45 um membrane filter and degas prior to use.

¢ |nstrumentation and Conditions:
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Parameter Recommended Setting
Instrument Waters Alliance HPLC System or equivalent
Column C18, 4.6 mm x 150 mm, 5 pm particle size

Isocratic: 60% Acetonitrile / 40% Water (Adjust

Mobile Phase
as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 254 nm
Injection Volume 10 uL

o Data Interpretation:
o Purity is determined using the area percent method as described for GC.

o This method is also suitable for method validation studies (e.qg., linearity, accuracy,
precision) as per ICH guidelines.

Structural Elucidation and Confirmation

While chromatography confirms purity, it does not prove identity. A combination of
spectroscopic techniques is required for unambiguous structural confirmation.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Rationale & Expertise: NMR is the most powerful technique for elucidating the structure of
organic molecules. *H NMR provides information on the number and environment of protons,
while 13C NMR details the carbon framework. For Methyl 6-chloro-4-methylnicotinate, the
expected signals are well-defined and can be predicted based on known chemical shift
principles and data from analogous structures.[3][4] Deuterated chloroform (CDCI3) is a
common solvent as it is aprotic and dissolves a wide range of organic compounds.
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Experimental Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCls containing 0.03%

v/v Tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e Acquisition:

o H NMR: Acquire at least 16 scans.

o 183C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio

(e.g., 1024 scans), using broadband proton decoupling.

Predicted Spectral Data & Interpretation:

Nucleus Predicted Data Rationale
Aromatic proton adjacent to
1H NMR 0 ~8.8 (s, 1H, H-2) the nitrogen and ester group,

deshielded.

5 ~7.3 (s, 1H, H-5)

Aromatic proton deshielded by

the ring and adjacent chloro

group.

& ~3.9 (s, 3H, -OCHs3)

Protons of the methyl ester

group.

0 ~2.6 (s, 3H, Ar-CHs)

Protons of the methyl group

attached to the aromatic ring.

13C NMR

0 ~165 ppm (C=0)

Carbonyl carbon of the ester.

0 ~150-160 ppm (Ar-C)

Aromatic carbons attached to
N and ClI.

0 ~120-145 ppm (Ar-C)

Other aromatic carbons.

0 ~52 ppm (-OCHs3)

Methyl carbon of the ester.

0 ~20 ppm (Ar-CHs)

Methyl carbon on the ring.
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Protocol: Mass Spectrometry (MS)

Rationale & Expertise: High-Resolution Mass Spectrometry (HRMS) provides an extremely
accurate mass measurement of the molecular ion, which serves to confirm the elemental
formula. Electron lonization (El), often coupled with GC, is a hard ionization technique that
provides characteristic fragmentation patterns. Electrospray lonization (ESI), typically coupled
with LC, is a soft ionization technique that usually yields the protonated molecular ion [M+H]*.

Experimental Protocol (GC-MS Example):

¢ Instrumentation: Use the same GC conditions as described in Section 3.1, with the outlet
connected to a mass spectrometer.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-400.

Expected Data & Interpretation:

e Molecular lon (M*): A prominent peak at m/z 185, corresponding to the molecular weight.
The isotopic pattern will be crucial: the presence of a peak at m/z 187 with approximately
one-third the intensity of the m/z 185 peak is the characteristic signature of a single chlorine
atom.

e Accurate Mass (HRMS): The calculated exact mass for CsHs3>CINO2 is 185.02436. An
experimental value within 5 ppm of this confirms the molecular formula.

o Key Fragments: Expect fragmentation patterns such as the loss of the methoxy group (-
*OCHs, m/z 154) or the entire ester group (--COOCHSs, m/z 126).

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy
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Rationale & Expertise: FTIR spectroscopy is a rapid and simple method to confirm the
presence of key functional groups. The spectrum provides a molecular "fingerprint” that is
useful for identity confirmation. Attenuated Total Reflectance (ATR) is a modern technique that
requires minimal sample preparation.[5]

Experimental Protocol:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
e Acquisition: Collect the spectrum from 4000 to 400 cm~1.

» Data Interpretation: Identify characteristic absorption bands.

Expected Wavenumber

Functional Group Vibration Mode
(cm™)

C-H (Aromatic) 3100 - 3000 Stretch

C-H (Aliphatic) 3000 - 2850 Stretch

C=0 (Ester) ~1725 Stretch (Strong, Characteristic)
C=C / C=N (Aromatic Ring) 1600 - 1450 Stretch

C-O (Ester) 1300 - 1100 Stretch

C-Cl 800 - 600 Stretch

Elemental Analysis

Rationale & Expertise: Elemental analysis provides the ultimate confirmation of the mass
percentages of carbon, hydrogen, and nitrogen in the compound, validating the empirical and
molecular formula derived from mass spectrometry.

Protocol:

e Submit a pure, dry sample (typically 2-3 mg) to a certified analytical laboratory for CHN+CI
analysis.

o Compare the experimental results to the theoretical values.
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Theoretical Composition for CsHsCINOz:

Element Theoretical %
Carbon (C) 51.77%
Hydrogen (H) 4.34%

Chlorine (CI) 19.10%
Nitrogen (N) 7.55%

Oxygen (O) 17.24%

Acceptance Criteria: The experimental values should be within £0.4% of the theoretical values
to be considered a match.

Integrated Analytical Workflow

A logical progression of these analytical techniques ensures a comprehensive and efficient
characterization of Methyl 6-chloro-4-methylnicotinate. The following workflow is
recommended for both newly synthesized batches and routine quality control.
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Sample: Methyl 6-chloro-4-methylnicotinate

GC-FID Purity HPLC-UV Purity

If Purity >95%

NMR (1H, 13C)
Definitive Structure

HRMS
Molecular Formula

Supplementary Confirmation

FTIR
Functional Groups

:

Elemental Analysis
Elemental Composition

Final Certificate of Analysis

f Purity >95%

Click to download full resolution via product page

Caption: Integrated workflow for comprehensive analysis.
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Conclusion

The analytical protocols detailed in this application note provide a robust framework for the
complete characterization of Methyl 6-chloro-4-methylnicotinate. By integrating
chromatographic techniques for purity assessment with a suite of spectroscopic methods
(NMR, MS, FTIR) and elemental analysis for structural confirmation, researchers and
manufacturers can ensure the identity, purity, and quality of this important chemical
intermediate. Adherence to this multi-faceted approach is critical for achieving reproducible
results in research, development, and manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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